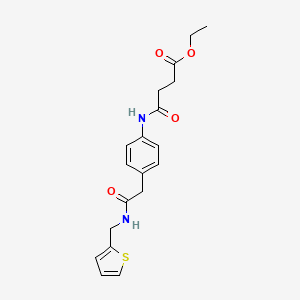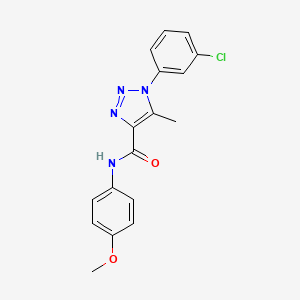![molecular formula C21H15NO2S B2968854 6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-04-1](/img/structure/B2968854.png)
6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzazepines . Benzazepines are compounds containing a benzene ring fused to an azepine ring (a seven membered ring with one nitrogen atom replacing a carbon atom).
Synthesis Analysis
The synthesis of benzazepine derivatives is a topic of ongoing research . There are various methods for the synthesis of azepine derivatives, including methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of benzazepine derivatives typically includes multiple bonds, aromatic bonds, and several ring structures . The exact structure would depend on the specific substituents attached to the benzazepine core.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(2-Methylsulfanylphenyl)benzodbenzazepine-5,7-dione” would depend on its specific structure. Benzazepine derivatives are typically highly protein bound but rapidly distribute to the CNS .Scientific Research Applications
Enzyme Inhibition and Cytotoxicity
One of the notable applications of similar compounds involves their evaluation as enzyme inhibitors and cytotoxic agents. For instance, palladacycles containing benzazepine derivatives have been studied for their in vitro activity as cytotoxic agents on cancer cells and also as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009). These findings suggest a potential application of 6-(2-Methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione in developing anticancer therapies by targeting specific enzymes.
Molecular Geometry and Electrostatic Potential Analysis
Quantum chemical calculations have been employed to study the geometry, vibrational frequencies, and electrostatic potential of benzazepine derivatives. These studies help in understanding the molecular properties that contribute to their biological activity and interaction with biological targets (Sylaja et al., 2016). Such research is crucial for designing molecules with enhanced efficacy and specificity for desired targets.
Antiproliferative Activity
The synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives, including those conjugated with C-protected amino acids, and their evaluation for antiproliferative activity on cancer cell lines highlight another area of application. These compounds, through modifications of the benzazepine core, have shown significant antiproliferative activity, suggesting their utility in developing new anticancer agents (Molinari et al., 2015).
Dopaminergic Activity
Research on substituted benzazepines has uncovered their potential as dopaminergic agents. By synthesizing and evaluating derivatives as agonists of dopamine receptors, studies have identified compounds with promising central and peripheral dopaminergic activity. This opens up possibilities for using these molecules in treating disorders related to dopaminergic dysfunction (Pfeiffer et al., 1982).
Solvent Selection in Organic Synthesis
In organic synthesis, understanding the solubility parameters of compounds is essential for selecting appropriate solvents for reactions. Research on the solubilities of specific diones in various solvents has contributed to this area, facilitating the optimization of synthetic routes and enhancing the efficiency of chemical processes (Walker et al., 2011).
Mechanism of Action
The mechanism of action of benzazepine derivatives can vary widely depending on their specific structure and functional groups. Some benzazepines, such as certain benzodiazepines, act on the central nervous system and are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-methylsulfanylphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2S/c1-25-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRAOCKFSPNHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)
![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)

![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2968779.png)

![2-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2968781.png)
![N-[4-[2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2968783.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)


